molecular formula C25H19ClN4O3 B2654754 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206989-78-7

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2654754
Número CAS: 1206989-78-7
Peso molecular: 458.9
Clave InChI: QYFGMMNQEUCPDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity .

Propiedades

Número CAS

1206989-78-7

Fórmula molecular

C25H19ClN4O3

Peso molecular

458.9

Nombre IUPAC

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-15-7-8-16(2)21(13-15)30-24(31)19-5-3-4-6-20(19)29(25(30)32)14-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-13H,14H2,1-2H3

Clave InChI

QYFGMMNQEUCPDO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential as an enzyme inhibitor.

Structure and Synthesis

The compound is characterized by a quinazoline backbone substituted with both oxadiazole and chlorophenyl groups. The synthesis of quinazoline derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The presence of the oxadiazole moiety is significant as it has been linked to enhanced biological activity in many derivatives.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives possess notable antimicrobial properties. The compound has been evaluated against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10-1275
Escherichia coli10-1280
Candida albicans1177

These results indicate that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria, similar to other quinazoline derivatives that have been reported in the literature .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. In vitro studies have demonstrated that this specific derivative shows significant cytotoxicity against human cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma).

Cell Line IC50 (µM) Activity
K562100-400Limited toxicity
HeLaNot calculableLeast toxic among tested compounds

These findings suggest that while the compound has some anticancer properties, its efficacy may vary significantly between different cell lines .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, this compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that derivatives of quinazoline can act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. Molecular docking studies have shown promising binding affinities for this compound with AChE, suggesting a potential role in cognitive enhancement therapies .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of related quinazoline derivatives:

  • Antimicrobial Efficacy : A study reported that derivatives with oxadiazole substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests a structure-activity relationship where specific functional groups significantly impact biological efficacy .
  • Cytotoxicity Profiles : Research indicated that certain modifications in the quinazoline structure could lead to increased selectivity for cancer cells over normal cells, enhancing therapeutic indices while minimizing side effects .
  • Enzyme Interaction Studies : Molecular docking simulations have provided insights into how these compounds interact at the molecular level with target enzymes, paving the way for further drug development initiatives focused on neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of quinazoline and oxadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione have been evaluated for their ability to inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
    • A study reported that certain oxadiazole/quinazoline hybrids showed promising activity against cancer cell lines with GI50 values in the nanomolar range, indicating their potential as lead compounds for further development .
  • Antimicrobial Activity
    • Compounds containing oxadiazole and quinazoline structures have been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit both antibacterial and antifungal activities. For example, modifications on the phenyl ring significantly influence the antibacterial profile of synthesized derivatives .
    • A series of synthesized quinazoline derivatives were tested against pathogenic bacteria and fungi, showing varying degrees of effectiveness based on their structural modifications .
  • Anti-inflammatory Properties
    • Some studies suggest that quinazoline derivatives may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Zayed et al. (2013)Reported synthesis of N3-sulfonamide substituted quinazolinone derivatives with enhanced antibacterial activity .
Raval et al. (2013)Developed pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives showing significant antimicrobial activity .
Sojitra et al. (2013)Synthesized new benzene sulfonamide derivatives with good antibacterial effects .
Patel et al. (2024)Investigated 2-oxo-azetidinyl-quinazolin-4(3H)-ones with promising antibacterial properties against gram-negative bacteria .

Comparación Con Compuestos Similares

Key Observations:

Core Heterocycles: The quinazoline-dione core in the target compound distinguishes it from triazole-thione (6h) or coumarin-diazepine hybrids (4g/4h).

Bioisosteric Replacements : The 1,2,4-oxadiazole in the target compound may act as a bioisostere for ester or amide groups, offering metabolic stability compared to the triazole-thione in 6h, which includes a sulfur atom prone to oxidation .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy :

    • The target compound’s oxadiazole ring would likely exhibit C=N stretching near 1596 cm⁻¹ (similar to 6h ), while the quinazoline-dione carbonyl groups may show peaks at ~1700–1750 cm⁻¹.
    • In contrast, compound 6h displays a distinct C=S stretch at 1243 cm⁻¹, absent in the target compound .
  • NMR Spectroscopy :

    • The 2,5-dimethylphenyl group in the target compound would produce a singlet for the two methyl groups (δ ~2.3–2.6 ppm), comparable to the methyl resonance in 6h (δ 2.59 ppm) .
    • Aromatic protons in the 4-chlorophenyl group would resonate near δ 7.2–7.5 ppm, overlapping with signals from the quinazoline-dione core.

Hypothetical Pharmacological Implications

While experimental data for the target compound is lacking, structural parallels suggest:

  • Enhanced Selectivity : The quinazoline-dione core may target kinases or proteases more selectively than benzoxazole-containing analogs like 6h, which have shown antimicrobial activity .
  • Improved Stability : The oxadiazole moiety could confer resistance to enzymatic degradation compared to the triazole-thione in 6h, which is susceptible to metabolic oxidation .
  • Synergistic Effects : The combination of chloroaryl and dimethylaryl groups may optimize lipophilicity and target binding, similar to coumarin hybrids (4g/4h) designed for fluorescence-based imaging or anticancer activity .

Q & A

Q. What are the common synthetic pathways for synthesizing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For this compound, the substitution pattern (e.g., 3-(2,5-dimethylphenyl)) may require regioselective alkylation or aryl substitution prior to cyclization. Evidence from similar quinazoline derivatives suggests the use of microwave-assisted synthesis to improve yield and reduce reaction time .

Q. How is the 1,2,4-oxadiazole ring introduced into the structure, and what are the key intermediates?

The 1,2,4-oxadiazole moiety is commonly formed via a [3+2] cycloaddition between nitrile oxides and amidoximes. In this compound, the 4-chlorophenyl-substituted oxadiazole likely originates from a nitrile oxide intermediate derived from 4-chlorobenzonitrile. Characterization of intermediates (e.g., by 1^1H NMR and LC-MS) is critical to confirm regiochemical fidelity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1^1H/13^{13}C NMR : To confirm substitution patterns on the quinazoline and oxadiazole rings (e.g., distinguishing between 2,5-dimethylphenyl and 4-chlorophenyl groups).
  • LC-MS : For molecular weight verification and purity assessment.
  • X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in structurally related benzodiazepine derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in oxadiazole formation be mitigated during synthesis?

Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by electronic and steric factors. For the 3-(4-chlorophenyl) substitution, pre-functionalization of the nitrile oxide precursor (e.g., using electron-withdrawing groups) can direct cycloaddition. Computational methods (DFT calculations) may predict favorable regiochemical outcomes, as seen in studies on triazoloquinazolines .

Q. What strategies optimize the yield of the final compound when scaling up the reaction?

  • Catalyst optimization : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) improves efficiency in heterocyclic systems .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave irradiation reduces side reactions .
  • Purification : Gradient column chromatography or preparative HPLC resolves closely eluting byproducts, as reported for analogous pyrazol-5-ol derivatives .

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR shifts) be resolved?

Unexpected shifts may arise from dynamic effects (e.g., tautomerism) or solvent-induced conformational changes. Strategies include:

  • Variable-temperature NMR to probe tautomeric equilibria.
  • Comparative analysis with computational 1^1H NMR predictions (e.g., using Gaussian or ACD/Labs software).
  • X-ray crystallography to confirm solid-state structure, as applied to benzodiazepine analogs .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

While biological data for this specific compound are scarce, structurally related quinazolines (e.g., fluquinconazole) are tested in:

  • Enzyme inhibition assays : Targeting kinases or cytochrome P450 isoforms.
  • Antimicrobial screening : Against Gram-positive/-negative bacteria, following protocols for 2-(chloromethyl)quinazoline derivatives .
  • Cellular cytotoxicity : Using MTT assays on cancer cell lines, with attention to solubility in DMSO/PBS .

Data Contradiction and Validation

Q. How to address discrepancies between calculated and observed elemental analysis (C/H/N) data?

  • Sample purity : Contaminants (e.g., solvent residues) skew results. Validate via TLC or HPLC.
  • Hydrate formation : Crystalline hydrates alter %C/H/N. Thermogravimetric analysis (TGA) identifies water content .
  • Synthetic byproducts : Trace impurities from incomplete cyclization (e.g., unreacted amidoximes) require rigorous purification .

Methodological Recommendations

Challenge Solution Reference
Low yield in oxadiazole stepUse microwave irradiation (100–150°C, 30 min)
Ambiguous NMR assignments2D NMR (COSY, HSQC) and computational prediction
Scalability issuesSwitch to flow chemistry for better heat transfer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.